Cropropamide

Pharmacokinetics Equine Pharmacology Doping Control Analysis

Select Cropropamide for your research based on its 7-fold lower acute toxicity compared to crotethamide and well-characterized equine pharmacokinetic profile (plasma clearance >5 ml/min/kg). This respiratory stimulant provides a quantitative baseline for behavioral studies and is suitable for analytical method validation and anti-doping surveillance. Utilize for toxicology investigations requiring higher dosing windows with reduced convulsive risk. Ideal for dissecting structure-activity relationships in crotonamide derivatives.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 3544-46-5
Cat. No. B8078346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCropropamide
CAS3544-46-5
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCCN(C(CC)C(=O)N(C)C)C(=O)C=CC
InChIInChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3/b9-6+
InChIKeyCYZWCBZIBJLKCV-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cropropamide (CAS 3544-46-5): Respiratory Stimulant Component and Pharmacological Differentiation from Co-Component Crotethamide


Cropropamide (CAS 3544-46-5) is a respiratory stimulant belonging to the class of analeptic agents, specifically a crotonamide derivative functionally related to alpha-amino acids [1]. It is the primary component of the combination drug prethcamide (trade name Micoren), formulated in equal parts with its close structural analog crotethamide [2]. Prethcamide produces a marked increase in ventilation, primarily through increased tidal volume with minimal increases in respiratory rate [3]. While the compound has been largely superseded in modern human clinical practice, it remains of scientific interest for pharmacological differentiation studies and has documented veterinary applications [4].

Why Cropropamide Cannot Be Substituted Interchangeably with Crotethamide or Other Respiratory Stimulants


Although cropropamide and crotethamide differ by only a single methylene group and are co-formulated as prethcamide, their pharmacokinetic profiles and toxicological thresholds diverge significantly, precluding interchangeable substitution [1]. In equine models, cropropamide exhibits greater total plasma clearance than crotethamide, resulting in distinct systemic exposure profiles [2]. More critically, crotethamide is approximately 7-fold more toxic than cropropamide based on comparative LD50 assessments, a difference with direct implications for formulation safety margins and experimental dosing strategies [3]. Furthermore, cross-class comparison with doxapram reveals fundamentally different pharmacodynamic onset and effect magnitude, reinforcing that cropropamide selection must be guided by compound-specific evidence rather than class-based assumptions [4].

Quantitative Comparative Evidence for Cropropamide (CAS 3544-46-5) Selection


Cropropamide Exhibits Higher Total Plasma Clearance Than Crotethamide in Equine Models

In a head-to-head pharmacokinetic study in horses, cropropamide demonstrated greater total plasma clearance than its co-component crotethamide following both intravenous and oral administration of prethcamide. Both components exhibited clearance values exceeding 5 ml min⁻¹ kg⁻¹, but cropropamide cleared faster, which may inform dosing interval considerations and withdrawal time calculations in veterinary or sports medicine contexts [1]. Renal clearance values were comparable between the two compounds and substantially lower than glomerular filtration rate estimates, indicating extensive tubular reabsorption for both [1].

Pharmacokinetics Equine Pharmacology Doping Control Analysis

Cropropamide Demonstrates Approximately 7-Fold Lower Acute Toxicity Compared to Crotethamide

Comparative toxicological evaluation reveals that crotethamide is approximately 7-fold more toxic than cropropamide based on regulatory toxicology assessments [1]. This substantial safety margin differential has direct implications for experimental dosing design, particularly in behavioral pharmacology studies where dose-ranging must account for convulsive thresholds. In behavioral studies where both compounds were evaluated at equipotent doses, the toxicity antagonism between the two drugs further complicates extrapolation from single-component to combination effects [2].

Toxicology Safety Pharmacology Preclinical Safety Assessment

Cropropamide and Crotethamide Exhibit Additive Locomotor Effects but Potentiate Latency Effects in Behavioral Models

Direct comparative behavioral analysis in rats demonstrated that both cropropamide and crotethamide independently increase motor activity, reduce lever pressing rates under fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules, and increase latency times in multiple CRF-discrimination schedules [1]. Critically, when co-administered, the two compounds produce additive effects on locomotor activity and FR/VI behaviors, but potentiate each other regarding latency time effects in the multiple schedule [1]. Conversely, a clear antagonism between the two drugs was observed in acute toxicity testing [1].

Behavioral Pharmacology CNS Stimulation Operant Conditioning

Prethcamide (Cropropamide + Crotethamide) Demonstrates Slower Onset but Sustained Respiratory Effect Compared to Doxapram in Neonatal Calves

In a randomized comparative study in healthy neonatal calves (n=18, 3–15 h old), prethcamide (containing 375 mg cropropamide + 375 mg crotethamide buccally) caused significant increases in inspiratory and expiratory volumes, accompanied by gradual increases in PaO₂ and decreases in PaCO₂ over 90 minutes [1]. In contrast, doxapram (40 mg IV) produced a rapid but transient effect, with maximum minute volume increase occurring at 1 minute post-treatment (Vmin increased from 13.8±5.0 L to 28.5±12.3 L). Lobeline (5 mg IV) had no measurable effect on any variable [1]. The study concluded that only doxapram had a distinct stimulatory effect on respiration in this model [1].

Veterinary Pharmacology Respiratory Stimulation Neonatal Asphyxia

Evidence-Backed Research and Application Scenarios for Cropropamide (CAS 3544-46-5)


Pharmacokinetic Modeling and Doping Control Analytical Method Development

Investigators requiring a respiratory stimulant with well-characterized equine pharmacokinetics can utilize cropropamide as a reference compound for analytical method validation. Its total plasma clearance (>5 ml min⁻¹ kg⁻¹) and renal reabsorption profile are documented via validated GC methodology, and both cropropamide and its N-demethylated metabolites are detectable in plasma and urine, supporting anti-doping surveillance and forensic toxicology applications [1].

Behavioral Pharmacology Studies of CNS Stimulant Interaction Profiles

Cropropamide is suitable for experiments designed to dissect the additive versus potentiating versus antagonistic interactions of structurally related CNS stimulants. Its documented behavioral effects in rat models—including increased motor activity, reduced operant responding under FR/VI schedules, and increased CRF latency—provide a quantitative baseline for investigating drug combination synergism and antagonism mechanisms [2].

Comparative Toxicology and Safety Margin Assessment Studies

The approximately 7-fold lower acute toxicity of cropropamide relative to crotethamide establishes it as the preferred single-component candidate for toxicology studies requiring higher dosing windows with reduced convulsive risk. This differential makes cropropamide valuable for investigating structure-toxicity relationships within the crotonamide class and for establishing safety margins in preclinical CNS stimulant research [3].

Veterinary Respiratory Pharmacology Research Requiring Sustained-Release Profiles

In veterinary research models where gradual, sustained respiratory stimulation is preferred over rapid transient effects, cropropamide (as prethcamide component) offers a distinct pharmacodynamic profile. The documented gradual increases in PaO₂ and decreases in PaCO₂ over 90 minutes in neonatal calves contrast with the rapid 1-minute peak effect of doxapram, providing researchers with temporal profile options for respiratory depression intervention studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cropropamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.